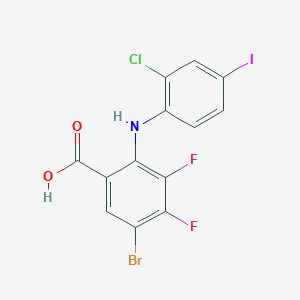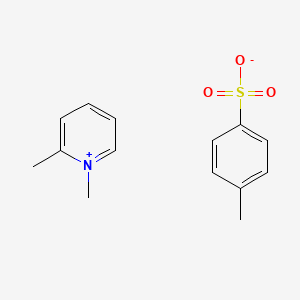
(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid is a complex organic compound that features both boronic acid and acryloyloxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid typically involves multiple steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 6-(Acryloyloxy)hexanol and 4-hydroxybenzoic acid derivatives.
Esterification: The intermediate 6-(Acryloyloxy)hexanol is esterified with 4-hydroxybenzoic acid to form 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid.
Formation of Boronic Acid Derivative: The final step involves the reaction of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid with phenylboronic acid under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The acryloyloxy group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Substituted boronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to develop boron-containing drugs. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Boronic acid derivatives have shown promise in the treatment of diseases such as cancer and diabetes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its acryloyloxy group, which can undergo polymerization.
Mecanismo De Acción
The mechanism of action of (4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid and acryloyloxy groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in enzyme inhibition. The acryloyloxy group can participate in polymerization reactions, leading to the formation of cross-linked polymer networks.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-(Hydroxyphenyl)boronic Acid: Another boronic acid derivative with a hydroxyl group instead of an acryloyloxy group.
(4-((4-((6-(Methacryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic Acid: A similar compound with a methacryloyloxy group instead of an acryloyloxy group.
Uniqueness
(4-((4-((6-(Acryloyloxy)hexyl)oxy)benzoyl)oxy)phenyl)boronic acid is unique due to the presence of both boronic acid and acryloyloxy functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler boronic acid derivatives.
Propiedades
IUPAC Name |
[4-[4-(6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BO7/c1-2-21(24)29-16-6-4-3-5-15-28-19-11-7-17(8-12-19)22(25)30-20-13-9-18(10-14-20)23(26)27/h2,7-14,26-27H,1,3-6,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLXWNXLIEWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Iodo-7-propan-2-ylimidazo[5,1-f][1,2,4]triazin-4-amine](/img/structure/B8259769.png)



![(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Bis(3,5-di-tert-butylphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B8259811.png)

![5,9-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B8259817.png)




![5,5'-Dichloro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B8259861.png)

![5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B8259868.png)
